![molecular formula C12H9BrN2O B14060750 Phenol, 4-[2-(3-bromophenyl)diazenyl]- CAS No. 10242-48-5](/img/structure/B14060750.png)
Phenol, 4-[2-(3-bromophenyl)diazenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[2-(3-bromophenyl)diazenyl]- is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a diazenyl group attached to a 3-bromophenyl ring. This compound is known for its vibrant color and is often used in dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with phenol under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[2-(3-bromophenyl)diazenyl]- follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
化学反应分析
Types of Reactions
Phenol, 4-[2-(3-bromophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Phenol, 4-[2-(3-bromophenyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
作用机制
The mechanism of action of Phenol, 4-[2-(3-bromophenyl)diazenyl]- primarily involves its ability to form stable azo bonds. The diazenyl group can participate in electron transfer reactions, making it useful in various redox processes. Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
相似化合物的比较
Phenol, 4-[2-(3-bromophenyl)diazenyl]- can be compared with other azo compounds such as:
Phenol, 4-[2-(4-bromophenyl)diazenyl]-: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Phenol, 4-[2-(2-bromophenyl)diazenyl]-: Another positional isomer with distinct chemical properties.
Phenol, 4-[2-(3-chlorophenyl)diazenyl]-: Substitution of bromine with chlorine, leading to different reactivity and uses.
The uniqueness of Phenol, 4-[2-(3-bromophenyl)diazenyl]- lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in dye chemistry and material science.
属性
CAS 编号 |
10242-48-5 |
|---|---|
分子式 |
C12H9BrN2O |
分子量 |
277.12 g/mol |
IUPAC 名称 |
4-[(3-bromophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9BrN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H |
InChI 键 |
KLTIGIZTGYQXHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


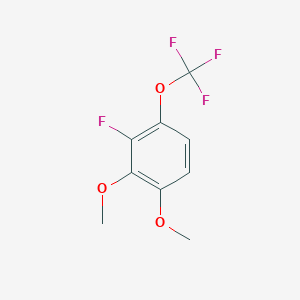
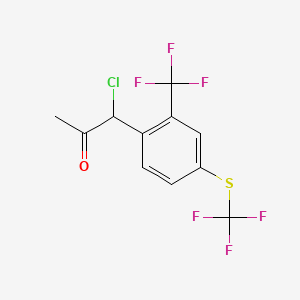



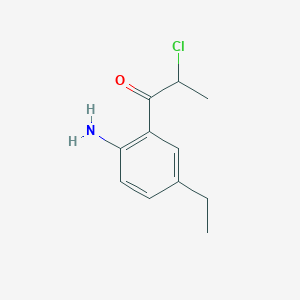
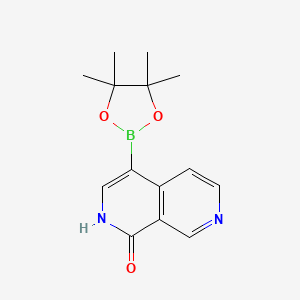
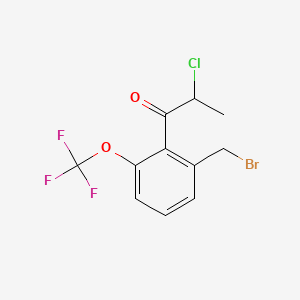
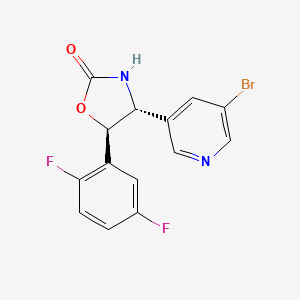
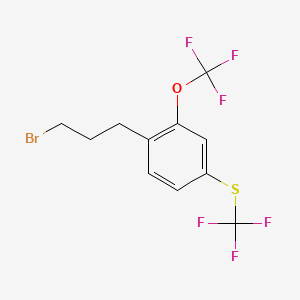


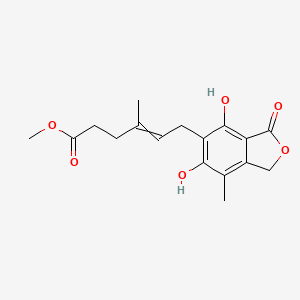
![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)
